molecular formula C14H17N3O B5793427 3-[5-(2-cyclopentylethyl)-1,2,4-oxadiazol-3-yl]pyridine

3-[5-(2-cyclopentylethyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No. B5793427
M. Wt: 243.30 g/mol
InChI Key: SVHFBBUSUJCBIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-(2-cyclopentylethyl)-1,2,4-oxadiazol-3-yl]pyridine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as CP-868,596 and is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.

Mechanism of Action

CP-868,596 works by binding to the ATP binding site of 3-[5-(2-cyclopentylethyl)-1,2,4-oxadiazol-3-yl]pyridine tyrosine kinase, which inhibits the phosphorylation of downstream signaling molecules. This leads to the inhibition of cell growth and proliferation, which is a key characteristic of cancer cells.
Biochemical and Physiological Effects
CP-868,596 has been found to have significant biochemical and physiological effects. The compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. CP-868,596 has also been found to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for cancer therapy.

Advantages and Limitations for Lab Experiments

CP-868,596 has several advantages for lab experiments. The compound is highly selective for 3-[5-(2-cyclopentylethyl)-1,2,4-oxadiazol-3-yl]pyridine tyrosine kinase, which allows for specific targeting of cancer cells. CP-868,596 has also been found to have good pharmacokinetic properties, which makes it a promising candidate for further development. However, the limitations of CP-868,596 include its potential toxicity and the development of drug resistance in cancer cells.

Future Directions

There are several future directions for the study of CP-868,596. One potential direction is the development of combination therapies that include CP-868,596 and other cancer drugs. Another direction is the study of the pharmacokinetics and pharmacodynamics of CP-868,596 in clinical trials. Additionally, the study of the mechanisms of drug resistance in cancer cells could lead to the development of new therapies that overcome this limitation. Overall, CP-868,596 has significant potential for the treatment of cancer and warrants further study in the field of scientific research.

Synthesis Methods

The synthesis of CP-868,596 involves the reaction of 2-cyclopentylethylamine with 2-bromo-5-chloropyridine to form 3-(2-cyclopentylethyl)-5-chloropyridine. This intermediate is then reacted with sodium azide and copper (I) iodide to form 3-(2-cyclopentylethyl)-5-azidopyridine. Finally, the compound is reacted with ethyl chloroformate and triethylamine to form 3-[5-(2-cyclopentylethyl)-1,2,4-oxadiazol-3-yl]pyridine.

Scientific Research Applications

CP-868,596 has been extensively studied for its potential applications in various fields of scientific research. The compound has been found to be a potent inhibitor of 3-[5-(2-cyclopentylethyl)-1,2,4-oxadiazol-3-yl]pyridine tyrosine kinase, which is a key target for cancer therapy. CP-868,596 has shown promising results in preclinical studies as a potential treatment for various types of cancer, including lung cancer, breast cancer, and pancreatic cancer.

properties

IUPAC Name

5-(2-cyclopentylethyl)-3-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-2-5-11(4-1)7-8-13-16-14(17-18-13)12-6-3-9-15-10-12/h3,6,9-11H,1-2,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHFBBUSUJCBIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC2=NC(=NO2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.